

Commercial availability of Flaganone B for research

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Compound of Interest

Compound Name: *Flaganone B*

Cat. No.: *B1249215*

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Flaganone B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaganone B is a naturally occurring cyclohexenoxide antibiotic isolated from the nematode-trapping fungus *Duddingtonia flagrans* (syn. *Arthrobotrys flagrans*).^[1] This technical guide provides a comprehensive overview of the available information on **Flaganone B**, including its commercial availability for research, biological activity, and the experimental protocols for its production and evaluation.

Commercial Availability

Flaganone B is not widely available for direct purchase from major chemical suppliers. It is listed in the product catalog of MedChemExpress (MCE), a supplier of research chemicals and screening compounds. However, it appears to be part of their screening libraries and may not be available for individual purchase. Researchers interested in acquiring **Flaganone B** are advised to contact MedChemExpress directly to inquire about its availability and purchasing options.

It is important to note that the production of **Flaganone B** can be strain-dependent. For instance, *Duddingtonia flagrans* strain IAH 1297 has been reported to have undetectable levels

of **Flagranone B**.

Biological Activity

Flagranone B has demonstrated antimicrobial activity, specifically against Gram-positive bacteria.[1] It is structurally related to the oligosporon group of farnesylated cyclohexenoxides, which are also known for their antimicrobial properties.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of **Flagranone B** has been quantified using the Minimal Inhibitory Concentration (MIC) assay. The reported MIC values are summarized in the table below.

Test Organism	MIC ($\mu\text{g/mL}$)
Bacillus subtilis	25
Streptomyces aureofaciens	25

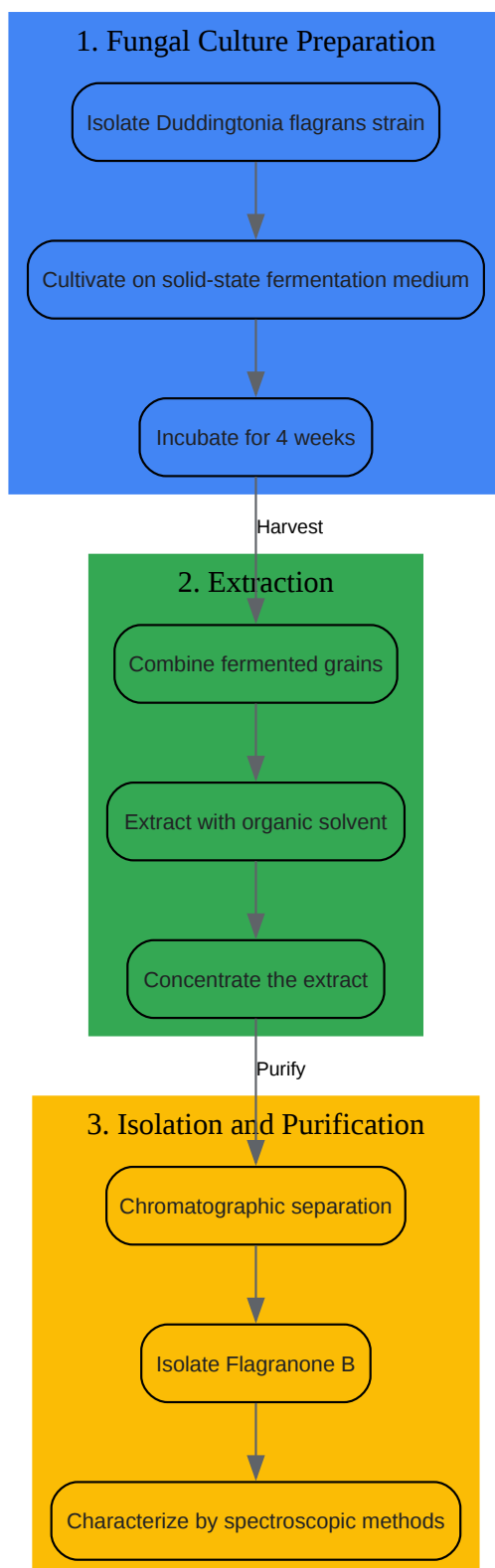
[Source:[1]]

Experimental Protocols

Production of Flagranone B

The following protocol describes the solid-state fermentation method used for the production of **Flagranone B** from *Duddingtonia flagrans*.

Experimental Workflow for **Flagranone B** Production



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Caption: Workflow for the production and isolation of **Flaganone B**.

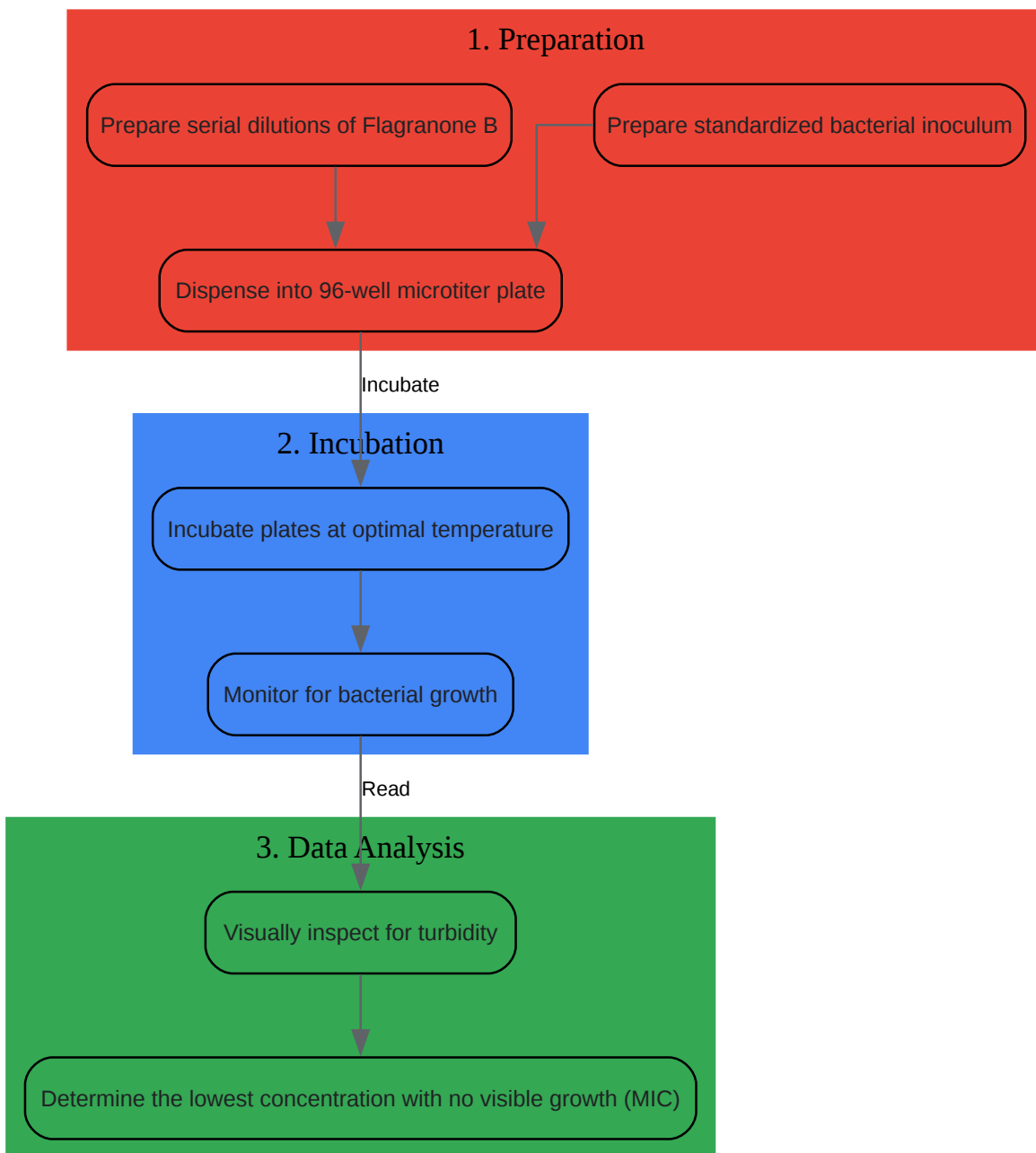
Methodology:

- **Fungal Strain and Culture Conditions:** A strain of *Duddingtonia flagrans* is isolated from a suitable source, such as cattle feces.[1]
- **Solid-State Fermentation:** The fungus is cultivated on a solid substrate composed of a mixture of wheat, oats, and barley grains.[1]
- **Incubation:** The solid-state cultures are incubated for a period of 4 weeks to allow for fungal growth and metabolite production.[1]
- **Extraction:** After incubation, the fermented grains are combined and extracted with an appropriate organic solvent to isolate the secondary metabolites, including **Flagranone B**. [1]
- **Purification and Characterization:** The crude extract is then subjected to chromatographic techniques to purify **Flagranone B**. The structure of the isolated compound is confirmed using spectroscopic methods.

Antimicrobial Susceptibility Testing (Minimal Inhibitory Concentration - MIC Assay)

While the specific, detailed protocol from the original 1999 study by Anderson et al. is not publicly available in its entirety, a standard broth microdilution method for determining the MIC of antimicrobial agents is described below. This protocol is based on general microbiological practices.

Generalized Experimental Workflow for MIC Assay



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Caption: Generalized workflow for determining the Minimal Inhibitory Concentration (MIC).

Methodology:

- Preparation of Antimicrobial Agent: A stock solution of **Flagranone B** is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
- Preparation of Inoculum: The test bacteria (*Bacillus subtilis* or *Streptomyces aureofaciens*) are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration for inoculation.
- Inoculation: Each well of the microtiter plate containing the different concentrations of **Flagranone B** is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are also included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
- Determination of MIC: The MIC is determined as the lowest concentration of **Flagranone B** at which there is no visible growth (turbidity) of the test organism.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by **Flagranone B** or its precise mechanism of antimicrobial action are not available in the currently accessible scientific literature. As a member of the flavanone class of compounds, its antimicrobial activity could potentially involve mechanisms common to other flavonoids, such as:

- Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with the synthesis of bacterial DNA and RNA.
- Disruption of Cytoplasmic Membrane Function: Flavonoids can disrupt the bacterial cell membrane, leading to a loss of essential components and cell death.
- Inhibition of Energy Metabolism: Interference with key metabolic pathways can deprive the bacterial cell of the energy required for survival.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by **Flagranone B** in susceptible bacteria.

Conclusion

Flagranone B is a natural product with documented antimicrobial activity against Gram-positive bacteria. While its commercial availability for research is limited, this guide provides the foundational knowledge for its production and biological evaluation. Future research should focus on elucidating its mechanism of action and exploring its potential as a lead compound for the development of new antimicrobial agents.

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